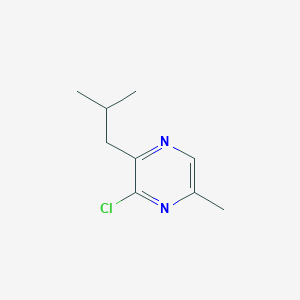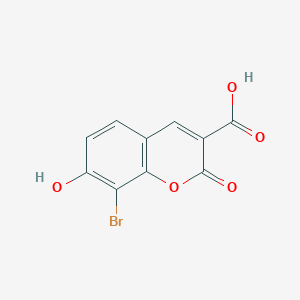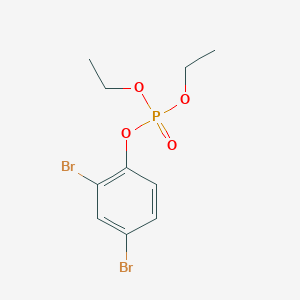![molecular formula C24H40N2O2 B14307018 (1E,1'E)-N,N'-(1,3-Phenylene)bis[2-(butoxymethyl)-2-methylpropan-1-imine] CAS No. 112527-32-9](/img/structure/B14307018.png)
(1E,1'E)-N,N'-(1,3-Phenylene)bis[2-(butoxymethyl)-2-methylpropan-1-imine]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E,1’E)-N,N’-(1,3-Phenylene)bis[2-(butoxymethyl)-2-methylpropan-1-imine] is a complex organic compound characterized by its unique structure, which includes a 1,3-phenylene core and two butoxymethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1E,1’E)-N,N’-(1,3-Phenylene)bis[2-(butoxymethyl)-2-methylpropan-1-imine] typically involves a multi-step process. The initial step often includes the preparation of the 1,3-phenylene core, followed by the introduction of butoxymethyl groups through a series of reactions. Common reagents used in these reactions include butyl alcohol, formaldehyde, and various catalysts to facilitate the formation of the imine bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as distillation, crystallization, and chromatography are often employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(1E,1’E)-N,N’-(1,3-Phenylene)bis[2-(butoxymethyl)-2-methylpropan-1-imine] can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the imine groups into amines.
Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1E,1’E)-N,N’-(1,3-Phenylene)bis[2-(butoxymethyl)-2-methylpropan-1-imine] is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules. Its structure allows it to bind to specific proteins or enzymes, making it a candidate for drug development or biochemical studies.
Medicine
In medicine, the compound’s ability to interact with biological targets makes it a potential candidate for therapeutic applications. Research may focus on its efficacy and safety in treating various diseases or conditions.
Industry
In industry, (1E,1’E)-N,N’-(1,3-Phenylene)bis[2-(butoxymethyl)-2-methylpropan-1-imine] can be used in the production of specialty chemicals, polymers, and other materials. Its unique properties make it valuable in the development of new industrial products.
Mecanismo De Acción
The mechanism of action of (1E,1’E)-N,N’-(1,3-Phenylene)bis[2-(butoxymethyl)-2-methylpropan-1-imine] involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- (1E,1’E)-N,N’-(1,4-Phenylene)bis[2-(butoxymethyl)-2-methylpropan-1-imine]
- (1E,1’E)-N,N’-(1,2-Phenylene)bis[2-(butoxymethyl)-2-methylpropan-1-imine]
- (1E,1’E)-N,N’-(1,3-Phenylene)bis[2-(ethoxymethyl)-2-methylpropan-1-imine]
Uniqueness
The uniqueness of (1E,1’E)-N,N’-(1,3-Phenylene)bis[2-(butoxymethyl)-2-methylpropan-1-imine] lies in its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
112527-32-9 |
|---|---|
Fórmula molecular |
C24H40N2O2 |
Peso molecular |
388.6 g/mol |
Nombre IUPAC |
3-butoxy-N-[3-[(3-butoxy-2,2-dimethylpropylidene)amino]phenyl]-2,2-dimethylpropan-1-imine |
InChI |
InChI=1S/C24H40N2O2/c1-7-9-14-27-19-23(3,4)17-25-21-12-11-13-22(16-21)26-18-24(5,6)20-28-15-10-8-2/h11-13,16-18H,7-10,14-15,19-20H2,1-6H3 |
Clave InChI |
IKVQBBFMVMTVJO-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCC(C)(C)C=NC1=CC(=CC=C1)N=CC(C)(C)COCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


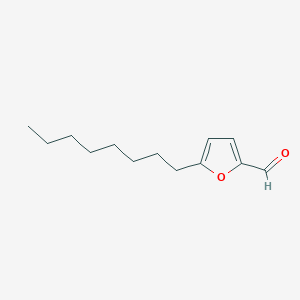
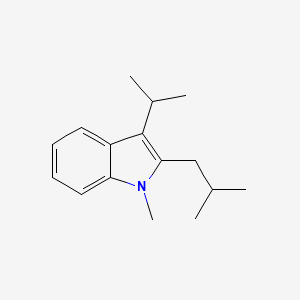


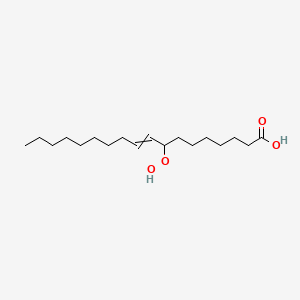
![1-Butanone, 1,3-diphenyl-3-[(trimethylsilyl)oxy]-](/img/structure/B14306978.png)

![8-Hydroxy-3-methoxy-11-oxo-1-(2-oxopentyl)-6-pentyl-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14306988.png)
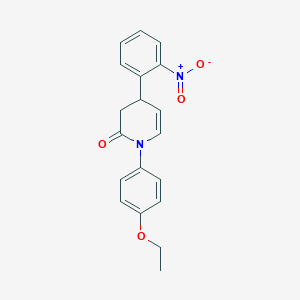
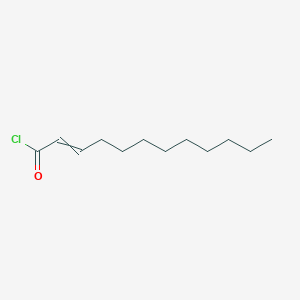
![Methyl [2-(prop-1-en-2-yl)cyclohexylidene]acetate](/img/structure/B14307014.png)
